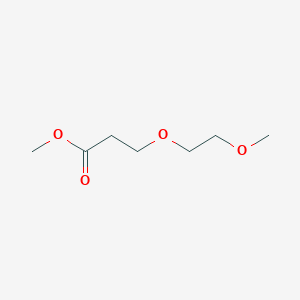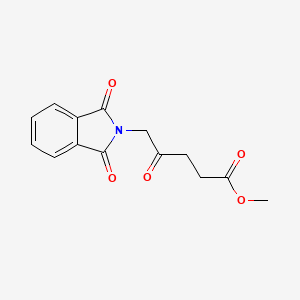
(2-Bromooxazol-5-yl)methanol
Vue d'ensemble
Description
(2-Bromooxazol-5-yl)methanol , also known as 2-Bromo-5-oxazolemethanol , is a heterocyclic compound with the chemical formula C₄H₄BrNO₂ . It belongs to the oxazole family, which is characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . This compound has a molecular weight of approximately 177.98 g/mol .
Molecular Structure Analysis
The molecular structure of (2-Bromooxazol-5-yl)methanol consists of a 5-membered oxazole ring with a hydroxymethyl group (–CH₂OH) attached at the 5-position. The bromine atom is located at the 2-position of the oxazole ring .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Bromooxazol-5-yl)methanol, focusing on six unique applications:
Pharmaceutical Intermediates
(2-Bromooxazol-5-yl)methanol is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those involving heterocyclic compounds. This makes it valuable in the development of new medications, especially in the fields of antibiotics and antiviral agents .
Organic Synthesis
In organic chemistry, (2-Bromooxazol-5-yl)methanol serves as a versatile building block. It is used in the synthesis of complex organic molecules, including natural products and polymers. Its bromine atom can be replaced through various substitution reactions, facilitating the creation of diverse chemical structures .
Material Science
This compound is also significant in material science, particularly in the development of new materials with specific properties. For example, it can be used to synthesize polymers with unique thermal and mechanical properties. These materials have potential applications in electronics, coatings, and advanced composites .
Catalysis
(2-Bromooxazol-5-yl)methanol is employed in the field of catalysis, where it acts as a ligand or a catalyst precursor. Its ability to form stable complexes with metals makes it useful in various catalytic processes, including those used in industrial chemical production and environmental remediation .
Biochemical Research
In biochemical research, (2-Bromooxazol-5-yl)methanol is used to study enzyme mechanisms and protein interactions. Its structure allows it to interact with biological molecules in specific ways, making it a valuable tool for probing biochemical pathways and understanding molecular biology .
Agricultural Chemistry
The compound is also explored in agricultural chemistry for the development of new agrochemicals. Its derivatives can act as herbicides, fungicides, or insecticides, contributing to the protection of crops and the improvement of agricultural productivity .
Mécanisme D'action
Target of Action
The primary targets of (2-Bromooxazol-5-yl)methanol are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .
Mode of Action
Oxazole derivatives are known to interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The bromine atom in (2-Bromooxazol-5-yl)methanol could potentially enhance these interactions due to its electronegativity and size .
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-Bromooxazol-5-yl)methanol are not well-known. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom may affect its metabolism and excretion .
Result of Action
Oxazole derivatives have been found to have various biological effects, including anti-inflammatory, antibacterial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromooxazol-5-yl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with biological targets .
Propriétés
IUPAC Name |
(2-bromo-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORZBKNAWWYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311908 | |
| Record name | 2-Bromo-5-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092351-98-8 | |
| Record name | 2-Bromo-5-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)
![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3080746.png)

![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)



![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)





